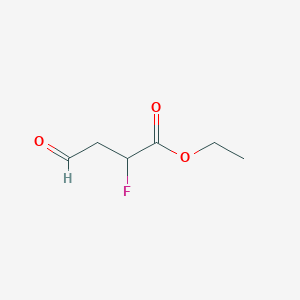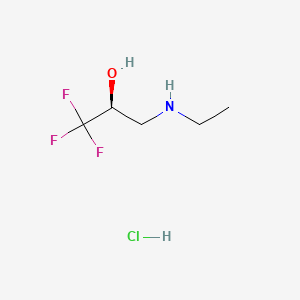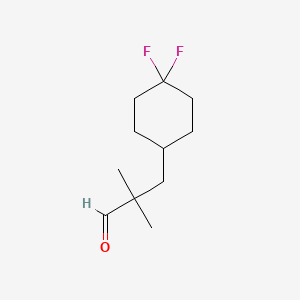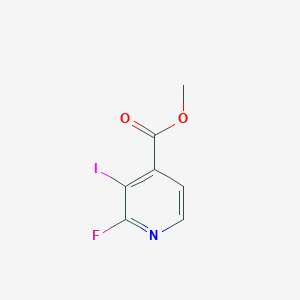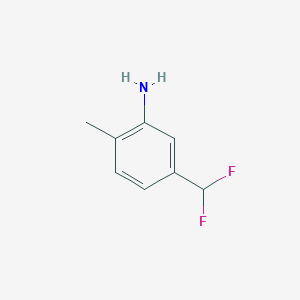![molecular formula C11H13NO4 B15298843 (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a methoxyphenyl group and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid typically involves the protection of amino groups using 2-methoxyphenyl isocyanate, which forms a stable urea linkage . This protection is advantageous due to its stability under acidic, alkaline, and aqueous conditions. The synthetic route may involve the following steps:
Protection of Amino Group: Reacting the amino group with 2-methoxyphenyl isocyanate to form a protected intermediate.
Formation of Propanoic Acid Backbone: Introducing the propanoic acid moiety through appropriate reactions, such as esterification or amidation.
Deprotection: Removing the protecting group under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: A compound with similar structural features but different functional groups and applications.
Sulfonimidates: Organosulfur compounds with distinct chemical properties and uses.
Uniqueness
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both methoxyphenyl and formamido groups
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-2-[(2-methoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-5-3-4-6-9(8)16-2/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
InChI Key |
FAEYXAMDOMXIJF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
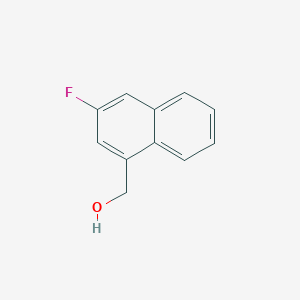
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
